PEG24 Linkers Attenuate Accelerated Plasma Clearance in High-DAR ADCs Compared to Non-PEGylated Controls
The incorporation of a discrete PEG24 unit into an auristatin drug-linker significantly mitigates the accelerated plasma clearance associated with high drug loading (DAR8). A study directly comparing homogeneous DAR8 ADCs prepared with and without a PEG24 linker demonstrated that the PEG24-containing ADC maintained PK properties closer to the unconjugated antibody, whereas the non-PEGylated DAR8 ADC exhibited rapid clearance [1]. This effect was quantified across a continuum of PEG chain lengths, establishing a direct correlation between PEG length and improved PK exposure [2].
| Evidence Dimension | Plasma Pharmacokinetics (Clearance) |
|---|---|
| Target Compound Data | Homogeneous DAR8 ADC with PEG24 linker demonstrates minimal impact on antibody PK profile. |
| Comparator Or Baseline | Homogeneous DAR8 ADC without PEG linker exhibits significantly accelerated clearance relative to naked antibody. |
| Quantified Difference | Clearance rate is inversely proportional to PEG chain length, with PEG24 showing the slowest clearance among a series of 0, 2, 4, 8, 12, and 24 PEG units [2]. |
| Conditions | In vivo PK study in Sprague-Dawley rats and tumor-bearing SCID mice using anti-CD30 ADC with MMAE payload [2]. |
Why This Matters
This evidence demonstrates that PEG24 is not a generic spacer but a functional modulator of ADC pharmacokinetics, making it essential for achieving desirable exposure profiles with high-DAR conjugates.
- [1] Burke PJ, Hamilton JZ, Jeffrey SC, et al. Abstract 2956: Optimal PEGylation of an auristatin linker provides ADCs with improved pharmacological properties. Cancer Research. 2016;76(14_Supplement):2956-2956. View Source
- [2] Alley S, Cochran JH, Chemuturi N, et al. Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research. 2017;77(13_Supplement):4075-4075. View Source
